molecular formula C13H16Cl2N2O3S B1416528 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 1087784-08-4

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No. B1416528
CAS RN: 1087784-08-4
M. Wt: 351.2 g/mol
InChI Key: VFMXOAWGDZGRPW-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a chemical compound with the CAS Number: 1087784-08-4 . It is a versatile material used in scientific research. Its unique structure enables it to be employed in various studies, ranging from drug development to molecular biology investigations.


Molecular Structure Analysis

The molecular weight of this compound is 351.25 . The IUPAC name is 3-chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide . The Inchi Code is 1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.25 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Drug Development

The pyrrolidine ring present in this compound is a common feature in many biologically active molecules. Its inclusion in drug design can enhance the pharmacokinetic properties of new drugs due to its non-planarity and potential for increased three-dimensional coverage . This compound could be used as a precursor in the synthesis of novel drug candidates, particularly those targeting neurological disorders where pyrrolidine structures are often beneficial.

Organometallic Chemistry

The benzylic position in this compound is reactive and can undergo various organometallic reactions. This makes it a potential candidate for use in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

properties

IUPAC Name

3-chloro-N-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXOAWGDZGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168456
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide

CAS RN

1087784-08-4
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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